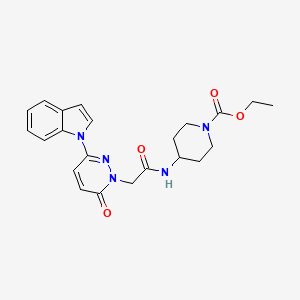
ethyl 4-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C23H22N4O3
- Molecular Weight : 402.4 g/mol
- IUPAC Name : this compound
- InChI Key : LUXSGRPGNGULOA-UHFFFAOYSA-N
The compound features an indole moiety, a pyridazine ring, and a piperidine structure, which are known to contribute to various biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Indole Moiety : This part of the structure is known to interact with serotonin receptors, which may influence mood regulation and have implications in treating depression and anxiety disorders.
- Pyridazine Ring : The pyridazine component has been associated with enzyme inhibition, potentially affecting metabolic pathways related to cancer progression.
Anticancer Properties
Research indicates that compounds containing indole and pyridazine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. The specific mechanisms include:
- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways, thereby reducing tumor growth .
- Targeting Ubiquitin Ligases : Some studies suggest that similar compounds can act as modulators of E3 ubiquitin ligases, leading to the degradation of oncoproteins .
Antimicrobial Activity
The indole structure is also linked to antimicrobial effects. Compounds with similar configurations have demonstrated activity against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell proliferation in vitro using similar indole-pyridazine derivatives. |
| Study 2 | Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria for compounds with comparable structures. |
| Study 3 | Explored the mechanism of action involving apoptosis induction in cancer cells through activation of caspase pathways. |
Properties
IUPAC Name |
ethyl 4-[[2-(3-indol-1-yl-6-oxopyridazin-1-yl)acetyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-2-31-22(30)25-12-10-17(11-13-25)23-20(28)15-27-21(29)8-7-19(24-27)26-14-9-16-5-3-4-6-18(16)26/h3-9,14,17H,2,10-13,15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPDXGIGDGKICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














